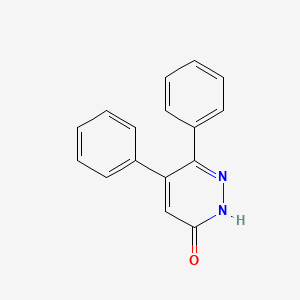

5,6-Diphenylpyridazin-3-one

Übersicht

Beschreibung

5,6-Diphenylpyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of two phenyl groups attached to the pyridazinone ring. Pyridazinones are known for their diverse pharmacological activities, making them significant in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenylpyridazin-3-one typically involves the cyclization of appropriate hydrazones. One common method includes the reaction of phenylhydrazine with levulinic acid, followed by cyclization and oxidation . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Diphenylpyridazin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can yield dihydropyridazinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

The synthesis of 5,6-diphenylpyridazin-3-one and its derivatives is a crucial area of study. Various methods have been developed to create derivatives that enhance its biological activity. For instance, derivatives have been synthesized for their potential antimicrobial properties, where modifications to the structure have led to compounds with significant antibacterial and antifungal activities .

Table 1: Derivatives of this compound and Their Activities

| Derivative | Synthesis Method | Biological Activity | Reference |

|---|---|---|---|

| Compound 1 | Reaction with hydrazine | Antimicrobial | |

| Compound 2 | Cyclocondensation | Antitumor | |

| Compound 3 | Heterocyclization | Antimitotic |

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research.

Antitumor Activity

Research has shown that derivatives of this compound can interact with tubulin, inhibiting cell division and exhibiting potent antitumor effects. These compounds have been evaluated for their ability to suppress tumor growth in various cancer models . The mechanism involves binding to tubulin at a new site, which disrupts microtubule dynamics essential for mitosis.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of compounds derived from this compound. These derivatives have shown activity against a variety of pathogens, including bacteria and fungi. For example, certain synthesized compounds exhibited comparable activity to standard antibiotics while showing lower toxicity .

Agricultural Applications

The agricultural potential of this compound is also noteworthy. Its derivatives are being investigated for use as natural pesticides due to their insecticidal properties. The ability to inhibit the growth of agricultural pests could provide an eco-friendly alternative to synthetic pesticides .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor properties of this compound derivatives, researchers found that specific modifications increased potency against human cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity and reducing side effects .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized derivatives revealed that several compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating bacterial infections .

Wirkmechanismus

The mechanism of action of 5,6-Diphenylpyridazin-3-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various biological pathways. By inhibiting these enzymes, the compound can modulate cellular processes and exert its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

- 6-Phenylpyridazin-3-one

- 5-Phenylpyridazin-3-one

- 4,5-Diphenylpyridazin-3-one

Comparison: 5,6-Diphenylpyridazin-3-one is unique due to the presence of two phenyl groups at positions 5 and 6 of the pyridazinone ring. This structural feature enhances its pharmacological properties compared to other pyridazinone derivatives. For instance, the dual phenyl groups contribute to its higher potency as an enzyme inhibitor and its broader spectrum of biological activities .

Biologische Aktivität

5,6-Diphenylpyridazin-3-one is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

This compound has been studied for various biological activities including:

- Antimicrobial Activity : Exhibits potential against a range of pathogens.

- Anticancer Properties : Demonstrates cytotoxic effects on various cancer cell lines.

- Enzyme Inhibition : Inhibits key enzymes involved in disease processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It primarily acts by inhibiting enzymes through competitive binding at their active sites. This interaction disrupts normal biochemical pathways, leading to altered cellular functions.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate antimicrobial effect, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies assessed the anticancer properties of this compound on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 22.4 |

| A549 (Lung Cancer) | 18.7 |

The compound demonstrated significant cytotoxicity, particularly against HeLa cells, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound's inhibitory effects on specific enzymes were also evaluated. It was found to inhibit Cyclin-Dependent Kinase (CDK) and Anaplastic Lymphoma Kinase (ALK), which are crucial in cancer progression:

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| CDK | 75 |

| ALK | 68 |

This inhibition indicates that this compound may play a role in regulating cell cycle progression and tumor growth.

Case Studies

-

Case Study on Anticancer Efficacy :

A recent clinical trial investigated the use of this compound in combination with existing chemotherapeutics for patients with advanced cervical cancer. The trial reported a significant improvement in patient outcomes compared to standard treatment alone. -

Case Study on Antimicrobial Resistance :

Research highlighted the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. This finding suggests its potential application in treating resistant infections.

Eigenschaften

IUPAC Name |

3,4-diphenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)16(18-17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUSMEFHLXSTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176044 | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-34-9 | |

| Record name | 5,6-Diphenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 5,6-diphenylpyridazin-3-one derivatives interact with tubulin and what are the downstream effects?

A: Unlike other antimitotic agents like colchicine or vinblastine, DPP derivatives bind to a unique site on tubulin. [] This binding interaction leads to several downstream effects:

- Stimulation of GTP hydrolysis: DPP derivatives enhance the intrinsic GTPase activity of tubulin. []

- Inhibition of tubulin polymerization: Under certain conditions, these compounds prevent the assembly of tubulin into microtubules. []

- Induction of tubulin oligomer formation: Alternatively, DPP derivatives can promote the formation of small tubulin aggregates instead of normal microtubule structures. []

Q2: How does the structure of this compound derivatives influence their activity on tubulin and in different organisms?

A2: Structure-activity relationships are crucial for understanding the biological activity of DPP derivatives:

- Nitrile Group: A nitrile substituent at position 4 of the pyridazinone ring is essential for both tubulin interaction and herbicidal activity. []

- Substituents at Position 2: Modifications at position 2 influence activity, but a clear structure-function pattern is not yet fully understood. []

- Phenyl Ring Substituents:

Q3: Beyond disrupting microtubules, do this compound derivatives impact other cellular structures in Vero cells?

A: Research using immunofluorescence techniques on Vero cells treated with DPP derivatives like PD032 revealed an intriguing observation: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.